(S,S)-1,2-Bis-(4-bromophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-bromophenyl)-1,2-ethanediamine is an organic compound with the molecular formula C₁₄H₁₄Br₂N₂. It is characterized by the presence of two bromophenyl groups attached to an ethanediamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-bromophenyl)-1,2-ethanediamine can be synthesized through several methods. One common approach involves the selective hydrogenation of the corresponding tolane precursor. This process typically requires the use of a hydrogenation catalyst under controlled conditions . Another method involves the reaction of 1,2-dibromoethane with aniline derivatives, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of 1,2-Bis(4-bromophenyl)-1,2-ethanediamine often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-bromophenyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives .
Scientific Research Applications
1,2-Bis(4-bromophenyl)-1,2-ethanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of advanced materials, such as polymers and molecular electronics.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-bromophenyl)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The bromophenyl groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and biological activity . Additionally, the ethanediamine backbone provides flexibility and stability to the molecule, allowing it to interact with different targets effectively .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-bromophenyl)ethane: This compound is similar in structure but lacks the ethanediamine backbone, which affects its reactivity and applications.
1,2-Bis(4-bromophenyl)ethylene: This compound contains a double bond between the phenyl groups, leading to different chemical properties and reactivity.
1,2-Bis(4-bromophenyl)ethanone: This compound has a carbonyl group instead of the ethanediamine backbone, resulting in distinct chemical behavior.
Uniqueness
1,2-Bis(4-bromophenyl)-1,2-ethanediamine is unique due to its combination of bromophenyl groups and an ethanediamine backbone. This structure provides a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, and materials science .
Properties
Molecular Formula |
C14H14Br2N2 |
---|---|
Molecular Weight |
370.08 g/mol |
IUPAC Name |
1,2-bis(4-bromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Br2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2 |
InChI Key |
XURRKKYAGFWNPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Br)N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.